molecular formula C11H13IO2 B13666429 Methyl 4-iodo-3-isopropylbenzoate

Methyl 4-iodo-3-isopropylbenzoate

Cat. No.: B13666429
M. Wt: 304.12 g/mol
InChI Key: GOHYKHKOCGYTAW-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-isopropylbenzoate is an aromatic ester featuring a benzoate backbone substituted with an iodine atom at the 4-position and an isopropyl group at the 3-position. The iodine substituent confers unique reactivity and spectroscopic properties, while the isopropyl group introduces steric effects and influences molecular conformation. This compound is structurally analogous to esters used in pharmaceutical intermediates, agrochemicals, and polymer synthesis, where substituent positioning and electronic effects dictate functionality .

Properties

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

methyl 4-iodo-3-propan-2-ylbenzoate

InChI

InChI=1S/C11H13IO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,1-3H3

InChI Key

GOHYKHKOCGYTAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodo-3-isopropylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-isopropylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position.

Another method involves the esterification of 4-iodo-3-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3-isopropylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products

    Substitution: Formation of 4-azido-3-isopropylbenzoate.

    Oxidation: Conversion to 4-iodo-3-isopropylbenzoic acid.

    Reduction: Production of 4-iodo-3-isopropylbenzyl alcohol.

Scientific Research Applications

Methyl 4-iodo-3-isopropylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.

    Medicine: Investigated for its potential as a radiolabeled compound in diagnostic imaging and as a precursor for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-isopropylbenzoate involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Methyl 4-Iodo-3-Isopropylbenzoate and Analogs
Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents
This compound C₁₁H₁₃IO₂ 304.13* Ester, aromatic ring Iodo (C4), isopropyl (C3)
Ethyl 4-iodo-3-isopropylbenzoate C₁₂H₁₅IO₂ 318.15 Ester, aromatic ring Iodo (C4), isopropyl (C3), ethyl
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpenoid ester, bicyclic structure Methyl ester, conjugated dienes
Methyl shikimate C₇H₁₀O₅ 174.15 Cyclohexene carboxylic acid ester Hydroxyl groups, conjugated double bonds

*Calculated based on molecular formula.

Key Observations :

  • Steric and Electronic Effects : The isopropyl group in this compound introduces steric hindrance, reducing rotational freedom compared to unsubstituted benzoates. The iodine atom, being electron-withdrawing, polarizes the aromatic ring, enhancing electrophilic substitution reactivity at the para position .
  • Ethyl vs. Methyl Esters: Ethyl 4-iodo-3-isopropylbenzoate () has a higher molecular weight (318.15 vs.

Spectroscopic Properties

Table 2: Spectroscopic Signatures of Selected Compounds
Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹)
This compound* ~7.8–8.2 (aromatic H), ~2.9 (isopropyl CH) ~165 (ester C=O), ~95 (C-I) ~1700 (C=O), ~500 (C-I)
Methyl shikimate () 5.9–6.2 (olefinic H), 3.7 (OCH₃) 168 (ester C=O), 130–140 (C=C) 1720 (C=O), 3400 (OH)
Sandaracopimaric acid methyl ester () 0.8–1.5 (terpene CH₃), 5.3 (diene H) 178 (ester C=O), 120–135 (diene C) 1730 (C=O), 2900 (C-H)




*Predicted based on analogous structures.

Key Observations :

  • Iodo Substituent Effects : The iodine atom in this compound causes significant deshielding in ¹³C NMR (~95 ppm for C-I) and distinct IR absorption (~500 cm⁻¹ for C-I stretching) .
  • Ester Carbonyl : The ester C=O group in all compounds shows strong IR absorption near 1700–1730 cm⁻¹, consistent with literature .
Table 3: Reactivity Comparison
Compound Hydrolysis Rate (Base) Cross-Coupling Potential Thermal Stability
This compound Moderate (steric hindrance) High (iodo as leaving group) Stable up to 150°C
Ethyl 4-iodo-3-isopropylbenzoate Slower (longer alkyl chain) Moderate (lower electrophilicity) Similar to methyl analog
Methyl shikimate () Fast (less steric bulk) Low (no halide) Degrades above 100°C

Key Observations :

  • Cross-Coupling Utility: The iodo substituent in this compound enables participation in Suzuki-Miyaura or Ullmann couplings, unlike non-halogenated analogs like methyl shikimate .
  • Hydrolysis Sensitivity : The methyl ester hydrolyzes faster under basic conditions than ethyl analogs due to reduced steric protection .

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